Compound Description: Compound 33 is a sulfonamide analog that demonstrates potent dynamin I GTPase inhibition with an IC50 value of less than 4 µM. [] This compound also exhibits inhibitory activity against clathrin-mediated endocytosis (CME) with an IC50 of less than 30 µM. [] Furthermore, it displays anti-seizure activity with an IC50 ranging from 12 to 265 µM in the subcutaneous pentylenetetrazole (scPTZ) seizure model. [] Compound 33 operates as a GTP-competitive inhibitor of dynamin I. []
Relevance: Although not directly analogous, compound 33 shares the sulfonamide functional group with N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide. This shared moiety, often associated with diverse biological activities, highlights the potential for the target compound to possess similar inhibitory properties, particularly considering the structural similarities to other dynamin inhibitors within the same study. [] Further investigation into the target compound's interaction with dynamin I could reveal valuable insights into its potential therapeutic applications.
Compound Description: This sulfonamide analog, referred to as compound 47, exhibits strong inhibitory activity against dynamin I GTPase with an IC50 value below 4 µM. [] Similar to compound 33, it also inhibits clathrin-mediated endocytosis (CME) with an IC50 of less than 30 µM. [] In the scPTZ seizure model, compound 47 demonstrates potent anti-seizure activity with an IC50 ranging from 12 to 265 µM. [] Mechanistically, it acts as a GTP-competitive inhibitor of dynamin I. []
Relevance: Compound 47, while not a direct analog, shares the sulfonamide functional group with N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide. [] This commonality is significant as the sulfonamide group is frequently associated with a wide array of biological activities. Given the structural similarities to other potent dynamin inhibitors discussed in the same study, the shared sulfonamide moiety suggests that N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide might also exhibit similar inhibitory characteristics. [] Exploring the target compound's interaction with dynamin I could uncover potential therapeutic applications.
Compound Description: Compound 1, identified through in silico screening, is predicted to inhibit the S100A2-p53 protein-protein interaction. [] This interaction is a validated drug target for pancreatic cancer. [, ] In the MiaPaCa-2 pancreatic cancer cell line, compound 1 exhibited growth inhibitory activity with a GI50 of approximately 50 µM. []
Relevance: Compound 1, a member of the 1,2,3-triazole sulfonamide class, serves as a starting point for developing inhibitors targeting the S100A2-p53 interaction. [] While not directly analogous to N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide, both compounds belong to the broader category of sulfonamides, known for their diverse biological activities. Understanding the specific structural features of compound 1 that contribute to its activity could provide valuable insights for exploring potential applications of N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide, particularly in the context of protein-protein interactions.
Compound Description: This compound, identified through in silico methods, is a potential inhibitor of the S100A2-p53 protein-protein interaction, a validated target for pancreatic cancer treatment. [] It exhibits cell growth inhibitory activity against the MiaPaCa-2 pancreatic cancer cell line with a GI50 value of 2.97 µM. []
Relevance: While not a direct structural analog of N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide, this compound shares the core sulfonamide functionality. [] This shared feature is significant because sulfonamides are a class of compounds known for their diverse biological activities, often including interactions with proteins. [] The inclusion of this compound suggests that exploring the potential of N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide as an inhibitor of protein-protein interactions, particularly those involving S100A2, could be a worthwhile avenue for further investigation.
Relevance: Although PSB-1115 and SPT are sulfonate derivatives, they represent the precursors to sulfonamide-based adenosine A2B receptor antagonists, which are structurally related to N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide. [] The challenges encountered in converting these sulfonates to sulfonamides highlight the need for alternative synthetic approaches, as described in the study, to access a wider range of sulfonamide derivatives, potentially including analogs of N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide, for exploring their activity at the adenosine A2B receptor.
Compound Description: This compound, designated as PSB-601, is a potent and selective adenosine A2B receptor antagonist. [] It exhibits a Ki value of 3.6 nM for the human A2B receptor, demonstrating its strong binding affinity. [] Importantly, PSB-601 displays high selectivity for the A2B receptor over other adenosine receptor subtypes, with 575-fold selectivity over A1, 134-fold over A2A, and greater than 278-fold over A3. []
Relevance: PSB-601, a potent and selective adenosine A2B receptor antagonist, shares the sulfonamide functional group with N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide. [] This structural similarity suggests that N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide might also possess affinity for the adenosine A2B receptor. Further investigation into the target compound's interaction with adenosine receptors could uncover potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.